molecular formula C25H32ClN3O3S B14985844 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B14985844
M. Wt: 490.1 g/mol
InChI Key: OVLYENNKWILMLB-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine core, which is a common structural motif in medicinal chemistry, often associated with bioactive molecules.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

Chemical Reactions Analysis

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction.

    Major Products: The products of these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic effects, including as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other similar compounds, such as:

    1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE: A simpler analog with fewer functional groups.

    1-(3-CHLORO-2-METHYLPHENYL)PIPERIDINE: Another related compound with a different substitution pattern on the aromatic ring.

    1-(3-METHYLPHENYL)METHANESULFONYL PIPERIDINE: A compound with similar sulfonyl functionalization but different aromatic substitution.

Properties

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H32ClN3O3S/c1-19-4-3-5-21(16-19)18-33(31,32)29-10-8-22(9-11-29)25(30)28-14-12-27(13-15-28)24-17-23(26)7-6-20(24)2/h3-7,16-17,22H,8-15,18H2,1-2H3

InChI Key

OVLYENNKWILMLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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